5-Bromo-2,4-dihydroxybenzoic acid is a naturally occurring organic compound found in the leaves of the Bryum dichotomum moss species []. It can also be synthesized in the laboratory through various methods, including bromination of 2,4-dihydroxybenzoic acid [].
Research has explored the potential biological activities of 5-bromo-2,4-dihydroxybenzoic acid, including:
5-Bromo-2,4-dihydroxybenzoic acid is an aromatic compound with the molecular formula C7H5BrO4 and a molecular weight of 233.02 g/mol. It features a bromine atom substituted at the fifth position of a dihydroxybenzoic acid structure, specifically at the 2 and 4 positions. This compound is known for its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. It has a melting point of approximately 208-210°C and a predicted boiling point of 436.7°C .
These reactions allow for the synthesis of more complex molecules, including derivatives that may exhibit enhanced biological activity or different physical properties .
Research indicates that 5-bromo-2,4-dihydroxybenzoic acid exhibits significant biological activity. It has been studied for its potential as an:
The compound's structure contributes to its interaction with biological systems, enhancing its efficacy in medicinal applications .
5-Bromo-2,4-dihydroxybenzoic acid can be synthesized through several methods:
The applications of 5-bromo-2,4-dihydroxybenzoic acid span several fields:
Its versatility makes it a valuable compound in both academic research and industrial applications .
Studies on the interactions of 5-bromo-2,4-dihydroxybenzoic acid with various biological targets have revealed:
These studies help elucidate the mechanisms through which this compound exerts its biological effects and guide future research directions .
Several compounds share structural similarities with 5-bromo-2,4-dihydroxybenzoic acid. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,4-Dihydroxybenzoic Acid | C7H6O4 | Lacks bromine substitution; used as a standard. |
| 5-Bromo-3-hydroxybenzoic Acid | C7H6BrO3 | Different hydroxyl positioning; potential analogs. |
| 3-Bromo-2,4-dihydroxybenzoic Acid | C7H6BrO4 | Similar structure but different bromine placement. |
These compounds are unique due to their specific substitutions and functional groups, influencing their reactivity and biological activity. The presence of bromine at the fifth position in 5-bromo-2,4-dihydroxybenzoic acid distinguishes it from its analogs by enhancing certain chemical properties and biological activities .
5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8) is a brominated derivative of β-resorcylic acid (2,4-dihydroxybenzoic acid). Its molecular formula is C₇H₅BrO₄, with a molecular weight of 233.02 g/mol. Structurally, it features a benzoic acid backbone substituted with hydroxyl groups at positions 2 and 4 and a bromine atom at position 5. The IUPAC name reflects its systematic arrangement, while synonyms include 5-bromo-β-resorcylic acid and 2,4-dihydroxy-5-bromobenzoic acid.
| Feature | Description |
|---|---|
| Core Structure | Benzoic acid with hydroxyl (-OH) groups at C2 and C4 positions |
| Substituent | Bromine atom at C5 position |
| Functional Groups | Carboxylic acid (-COOH), two phenolic -OH groups, and an electron-withdrawing Br atom |
This brominated derivative belongs to the broader class of resorcylic acids, which are m-dihydroxybenzoic acid isomers. The β-configuration (2,4-dihydroxy) distinguishes it from α- (3,5-dihydroxy) and γ- (2,6-dihydroxy) isomers.
While explicit historical records for 5-bromo-2,4-dihydroxybenzoic acid are limited, its synthesis is traceable to bromination reactions of β-resorcylic acid derivatives. The parent compound, β-resorcylic acid, was first synthesized via the Kolbe-Schmitt reaction from resorcinol. Bromination of 2,4-dichlorobenzoic acid using bromine in chlorosulfonic acid at 70°C yields 5-bromo-2,4-dichlorobenzoic acid, which undergoes hydrolysis to produce the target compound. This method aligns with common aromatic substitution strategies.
5-Bromo-2,4-dihydroxybenzoic acid occupies a niche in polyhydroxybenzoic acid chemistry, characterized by:
| Compound | Substituents | Key Applications |
|---|---|---|
| β-Resorcylic acid | -OH (C2, C4) | Dye intermediates, pharmaceuticals |
| 5-Bromo-β-resorcylic acid | Br (C5) + -OH (C2, C4) | Solvate engineering, macrolactone synthesis |
| 3,5-Dibromo-β-resorcylic acid | Br (C3, C5) + -OH (C2, C4) | Halogen bond studies, crystal polymorphism |
This compound serves as a model system for studying:
5-Bromo-2,4-dihydroxybenzoic acid represents a halogenated derivative of dihydroxybenzoic acid with the molecular formula C₇H₅BrO₄ and a molecular weight of 233.02 grams per mole [1] [2]. The compound features a benzene ring as its core structural framework, substituted with three distinct functional groups that define its chemical behavior and properties [1].
The primary functional groups present in this molecule include two hydroxyl groups positioned at the 2- and 4-positions of the benzene ring, a carboxylic acid group at the 1-position, and a bromine atom at the 5-position [1] [2]. The hydroxyl groups at positions 2 and 4 contribute to the compound's ability to participate in hydrogen bonding interactions and electrophilic substitution reactions . The carboxylic acid functional group provides acidic properties with a predicted pKa value of 2.83±0.10 [4].
The molecular structure exhibits an International Union of Pure and Applied Chemistry Standard InChI identifier of InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12) and an InChIKey of ZRBCISXJLHZOMS-UHFFFAOYSA-N [1] [2]. The Simplified Molecular Input Line Entry System representation is expressed as C1=C(C(=CC(=C1Br)O)O)C(=O)O [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅BrO₄ | [1] [2] |
| Molecular Weight | 233.02 g/mol | [1] [2] |
| InChI | InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12) | [1] [2] |
| InChIKey | ZRBCISXJLHZOMS-UHFFFAOYSA-N | [1] [2] |
| SMILES | C1=C(C(=CC(=C1Br)O)O)C(=O)O | [1] |
The compound is also known by several alternative names including 2,4-Dihydroxy-5-bromobenzoic acid, 5-Bromo-β-resorcylic acid, and Benzoic acid, 5-bromo-2,4-dihydroxy- [1] [2]. The Chemical Abstracts Service registry number is 7355-22-8, and the European Community number is 230-881-9 [1].
Crystallographic analysis of 5-Bromo-2,4-dihydroxybenzoic acid provides essential structural information about its solid-state organization [5]. While specific crystal structure data for the brominated compound is limited in available literature, comparative analysis with the closely related 2,4-dihydroxybenzoic acid reveals important structural insights [5].
The parent compound 2,4-dihydroxybenzoic acid crystallizes in the monoclinic crystal system with space group P 1 21/n 1 [5]. The unit cell parameters for the non-brominated analog at 110 K are: a = 3.6742 ± 0.0005 Å, b = 22.341 ± 0.003 Å, c = 8.0065 ± 0.001 Å, with β = 99.567 ± 0.003° and cell volume = 648.08 ± 0.15 ų [5].
The predicted density for 5-Bromo-2,4-dihydroxybenzoic acid is 2.026±0.06 grams per cubic centimeter, which reflects the presence of the heavy bromine atom in the molecular structure [4]. The melting point ranges from 208-210°C, indicating strong intermolecular forces in the crystalline state [6] [4].
| Parameter | Value | Reference |
|---|---|---|
| Predicted Density | 2.026±0.06 g/cm³ | [4] |
| Melting Point | 208-210°C | [6] [4] |
| Predicted Boiling Point | 436.7±30.0°C | [4] |
| Appearance | White to off-white crystalline powder | [7] |
The crystalline form exhibits characteristic hydrogen bonding patterns that influence the packing arrangement in the solid state [8]. Supramolecular assembly studies of related compounds demonstrate that 2,4-dihydroxybenzoic acid derivatives form extensive hydrogen bonding networks through N⁺-H⋯O⁻, N-H⋯O and O-H⋯O interactions [8].
The spectroscopic characterization of 5-Bromo-2,4-dihydroxybenzoic acid encompasses nuclear magnetic resonance, infrared, Raman, and mass spectrometry techniques that provide detailed molecular identification and structural confirmation [9] [10] [11].
Nuclear magnetic resonance spectroscopy reveals characteristic carbon-13 signals that correspond to the aromatic carbon framework and functional group carbons [9] [10]. The compound exhibits spectroscopic properties consistent with its substituted benzoic acid structure, with chemical shifts reflecting the electronic environment influenced by the bromine substituent and hydroxyl groups [10].
Mass spectrometry analysis using electron ionization at 75 eV provides fragmentation patterns characteristic of the molecular structure [9]. The molecular ion peak appears at mass-to-charge ratio 232, corresponding to the molecular weight minus one hydrogen [9]. Significant fragment ions are observed at m/z values of 214, 216, and other characteristic peaks that confirm the molecular identity [1].
| Spectroscopic Technique | Key Observations | Reference |
|---|---|---|
| ¹³C Nuclear Magnetic Resonance | Characteristic aromatic carbon signals | [10] |
| Mass Spectrometry | Molecular ion at m/z 232, fragments at 214, 216 | [1] [9] |
| Infrared Spectroscopy | O-H, C=O, and aromatic C=C stretching frequencies | [11] |
| Raman Spectroscopy | Vibrational modes characteristic of substituted benzoic acid | [11] |
Infrared spectroscopy reveals characteristic absorption bands corresponding to the hydroxyl groups, carboxylic acid carbonyl, and aromatic carbon-carbon stretching vibrations [11]. The vibrational analysis provides insight into intramolecular hydrogen bonding interactions between the hydroxyl and carboxyl functional groups [12].
Raman spectroscopy complements infrared analysis by providing additional vibrational information, particularly for symmetric stretching modes and ring breathing vibrations of the aromatic system [11]. The spectroscopic data collectively confirm the molecular structure and substitution pattern of the compound [10] [11].
The electronic structure of 5-Bromo-2,4-dihydroxybenzoic acid is characterized by the distribution of electrons within the molecular orbitals and the influence of substituent groups on the overall electronic properties [8]. Density functional theory calculations provide insights into the electronic behavior and molecular orbital characteristics [8].
The presence of the bromine atom at the 5-position significantly influences the electronic distribution within the aromatic ring system . Bromine, being an electron-withdrawing halogen with high electronegativity, affects the electron density distribution and reactivity patterns of the molecule . The hydroxyl groups at positions 2 and 4 act as electron-donating substituents through resonance effects, creating a complex electronic environment .
Computational studies on related dihydroxybenzoic acid derivatives reveal important electronic properties including frontier molecular orbital energies, dipole moments, and charge distribution patterns [12] [8]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the chemical reactivity and electronic transitions of the molecule [8].
| Electronic Property | Characteristic | Reference |
|---|---|---|
| Substituent Effects | Bromine: electron-withdrawing; Hydroxyl: electron-donating | |
| Molecular Polarity | Polar due to hydroxyl and carboxyl groups | [1] |
| Topological Polar Surface Area | 77.8 Ų | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Natural bond orbital analysis provides detailed information about charge delocalization and intermolecular interactions in the solid state [8]. The electronic structure calculations reveal the reactive sites within the molecule and explain the observed chemical behavior and spectroscopic properties [8].
The molecular electrostatic potential surface demonstrates the distribution of positive and negative regions within the molecule, which influences intermolecular interactions and crystal packing arrangements [8]. These electronic characteristics are fundamental to understanding the compound's chemical reactivity and physical properties .
The conformational analysis of 5-Bromo-2,4-dihydroxybenzoic acid involves the systematic study of molecular geometry, bond lengths, bond angles, and dihedral angles that define the three-dimensional structure [13] [14]. Theoretical calculations using density functional theory methods provide detailed geometric parameters for the optimized molecular structure [13].
The benzene ring maintains its characteristic planar geometry with carbon-carbon bond lengths typical of aromatic systems [13]. The carboxylic acid group exhibits a near-planar arrangement with the aromatic ring, though slight deviations from planarity may occur due to steric interactions with adjacent substituents [14] [15].
Bond angle analysis reveals that the carbon-carbon-carbon angles within the benzene ring approximate 120°, consistent with sp² hybridization [13]. The hydroxyl groups adopt conformations that maximize intramolecular hydrogen bonding interactions, particularly between the 2-hydroxyl group and the carboxylic acid functionality [12].
| Geometric Parameter | Typical Range | Reference |
|---|---|---|
| C-C Aromatic Bond Length | 1.39-1.41 Å | [13] |
| C-O Hydroxyl Bond Length | 1.35-1.37 Å | [14] |
| C-Br Bond Length | 1.89-1.91 Å | [13] |
| C-C-C Ring Angles | ~120° | [13] |
| Dihedral Angle (Ring-COOH) | 0-20° | [15] |
The bromine substituent introduces steric effects that influence the overall molecular conformation [13]. The relatively large size of the bromine atom compared to hydrogen affects the local geometry and may influence the orientation of adjacent functional groups [13].
Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations [12]. The proximity of the 2-hydroxyl group to the carboxylic acid allows for the formation of a six-membered intramolecular hydrogen bond ring, which significantly stabilizes the molecular geometry [12].
Conformational energy calculations demonstrate that the most stable conformation corresponds to the structure with optimal intramolecular hydrogen bonding and minimal steric hindrance [12] [8]. These geometric considerations are essential for understanding the compound's physical properties, reactivity patterns, and solid-state packing arrangements [14].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅BrO₄ | Multiple sources |
| Molecular Weight (g/mol) | 233.02 | Multiple sources |
| CAS Number | 7355-22-8 | Multiple sources |
| Melting Point (°C) | 208-210 | Multiple sources |
| Boiling Point (°C) | 436.7±30.0 (predicted) | Predicted value |
| Density (g/cm³) | 2.026±0.06 (predicted) | Predicted value |
| pKa (predicted) | 2.83±0.10 (predicted) | Predicted value |
| Physical State | Solid | Multiple sources |
| Appearance | White to off-white crystalline powder | Multiple sources |
| Solubility in water | Soluble | Multiple sources |
| Solubility in methanol | Soluble (25 mg/mL) | Sigma-Aldrich data |
| Storage Temperature | Room temperature (sealed, dry conditions) | Multiple sources |
| Stability | May be altered by light; stable under normal conditions | Safety data sheets |
Table 2: Properties of 5-Bromo-2,4-dihydroxybenzoic acid Monohydrate
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇BrO₅ (C₇H₅BrO₄·H₂O) |
| Molecular Weight (g/mol) | 251.03 |
| CAS Number | 160348-98-1 |
| Melting Point (°C) | 209-210 |
| Appearance | Off-white to pale yellow powder |
| Solubility in methanol | Soluble (25 mg/mL, clear, colorless to faintly yellow) |
Table 3: Comparison of 5-Bromo-2,4-dihydroxybenzoic acid with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | pKa Values |
|---|---|---|---|---|
| 5-Bromo-2,4-dihydroxybenzoic acid | C₇H₅BrO₄ | 233.02 | 208-210 | 2.83±0.10 (predicted) |
| 5-Bromo-2,4-dihydroxybenzoic acid monohydrate | C₇H₇BrO₅ | 251.03 | 209-210 | Not specified |
| 2,4-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | 208-211 | 3.11, 8.55, 14.0 |
| 4-Bromo-3,5-dihydroxybenzoic acid | C₇H₅BrO₄ | 233.02 | 274-276 | Not specified |
Irritant